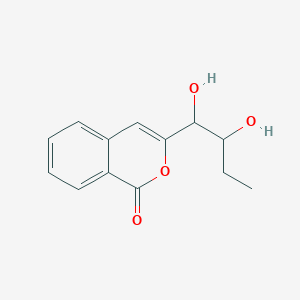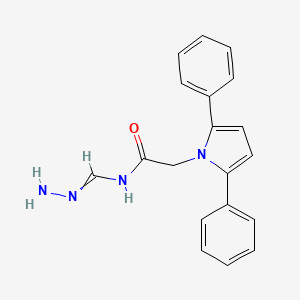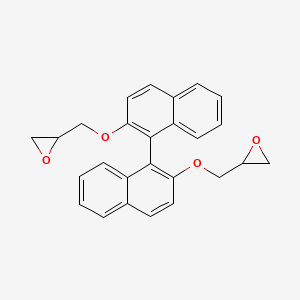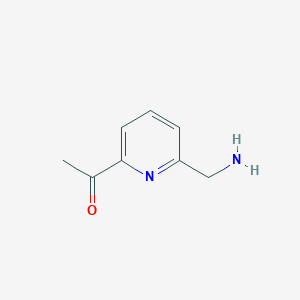
7-Bromo-2-phenyl-chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-phenyl-chroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 2nd position of the chroman-4-one skeleton. Chroman-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Bromo-2-phenyl-chroman-4-one can be synthesized through various methods. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (Ⅰ) tris (triphenylphosphine) chloride. The reaction is carried out under 0.3 MPa of hydrogen pressure at 70°C for 20 hours, yielding approximately 79.8% .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2-phenyl-chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-phenyl-chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Used in the development of pharmaceuticals and cosmetic products
Wirkmechanismus
The mechanism of action of 7-Bromo-2-phenyl-chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase or target specific receptors involved in inflammatory pathways. The exact mechanism can vary depending on the biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the bromine and phenyl substitutions but shares the core structure.
Flavanone (2-phenyl-chroman-4-one): Similar structure but without the bromine atom.
Isoflavone (3-phenyl-chroman-4-one): Differs in the position of the phenyl group.
Uniqueness: 7-Bromo-2-phenyl-chroman-4-one is unique due to the presence of both bromine and phenyl groups, which contribute to its distinct chemical and biological properties. These substitutions can enhance its reactivity and biological activity compared to other chroman-4-one derivatives .
Eigenschaften
Molekularformel |
C15H11BrO2 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
7-bromo-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI-Schlüssel |
KRZMVVSZLNNWCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


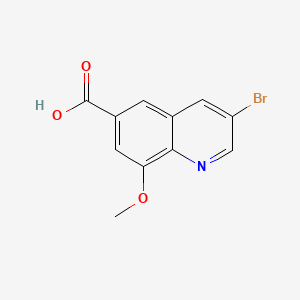


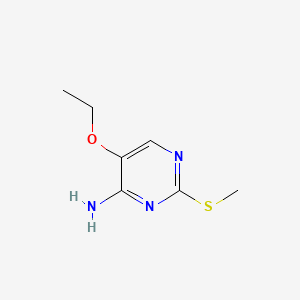
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

